molecular formula C9H10N2O3 B12101466 4-Cyclopropoxy-2-nitroaniline

4-Cyclopropoxy-2-nitroaniline

Cat. No.: B12101466
M. Wt: 194.19 g/mol
InChI Key: UQPYZGVPDFJDNA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the 2-position and a cyclopropoxy group (-O-C₃H₅) at the 4-position of the aniline ring. This structure confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide) due to the electron-withdrawing nitro group and the steric bulk of the cyclopropoxy substituent. The compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds, such as benzimidazoles and quinazolines, which exhibit biological activity . Its stability under acidic conditions and reactivity in nucleophilic substitution reactions make it valuable for derivatization studies. However, detailed toxicological or metabolic data for this compound remain scarce compared to structurally related chloronitroanilines.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-cyclopropyloxy-2-nitroaniline

InChI

InChI=1S/C9H10N2O3/c10-8-4-3-7(14-6-1-2-6)5-9(8)11(12)13/h3-6H,1-2,10H2

InChI Key

UQPYZGVPDFJDNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-nitroaniline typically involves the nitration of 4-cyclopropoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 4-Cyclopropoxy-2-nitroaniline can undergo reduction reactions to convert the nitro group to an amino group, forming 4-cyclopropoxy-1,2-diaminobenzene. Common reducing agents include sodium borohydride and catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-Cyclopropoxy-1,2-diaminobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-Cyclopropoxy-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Cyclopropoxy-2-nitroaniline belongs to a broader class of nitroaniline derivatives, where substituent type and position critically influence biological activity and toxicity. Key analogues include:

Compound Substituents Key Properties
4-Chloro-2-nitroaniline -Cl (4), -NO₂ (2) High hepatotoxicity; induces GSH depletion and microsomal damage
2-Chloro-4-nitroaniline -Cl (2), -NO₂ (4) Greater cellular damage than 4-chloro isomer; severe GSH depletion
4-Methoxy-2-nitroaniline -OCH₃ (4), -NO₂ (2) Lower toxicity due to electron-donating methoxy group; improved metabolic stability
This compound -O-C₃H₅ (4), -NO₂ (2) Moderate reactivity; steric hindrance may reduce membrane permeability

Substituent Position and Toxicity :

  • Chloronitroanilines : The position of the chloro group significantly impacts toxicity. For example, 2-chloro-4-nitroaniline (2C4NA) causes more severe hepatocellular damage (58% viability loss at 2 mM) than 4-chloro-2-nitroaniline (4C2NA) under identical conditions . This is attributed to enhanced electrophilicity when the nitro group is para to the chloro substituent, facilitating reactive intermediate formation.
  • Cyclopropoxy vs. Chloro: The cyclopropoxy group in this compound introduces steric bulk and an oxygen atom, which may reduce direct electrophilic interactions with cellular macromolecules compared to chloro derivatives.
Mechanistic Differences in Toxicity
  • Glutathione (GSH) Depletion: Chloronitroanilines (e.g., 4C2NA and 2C4NA) deplete intracellular GSH by forming covalent adducts via nitro-reduction intermediates. At 2 mM, 2C4NA reduces GSH to 10 mM/10⁶ cells, compared to 13 mM/10⁶ cells for 4C2NA after 3 hours .
  • Enzymatic Disruption : Both 4C2NA and 2C4NA inhibit lactate dehydrogenase (LDH) and glucose-6-phosphatase (G-6-Pase), indicating mitochondrial and endoplasmic reticulum stress. The cyclopropoxy analogue’s larger substituent might sterically hinder enzyme binding, though this remains untested.

Biological Activity

4-Cyclopropoxy-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropoxy group attached to a nitroaniline framework. The presence of the nitro group is significant as it often correlates with various biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is C9H10N2O3C_9H_{10}N_2O_3 with a molecular weight of approximately 194.19 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction : Nitro groups in compounds like this compound can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components such as DNA, leading to cytotoxic effects .
  • Antimicrobial Activity : Nitro-containing compounds are known to exhibit antimicrobial properties. They can disrupt microbial DNA synthesis and function through the formation of toxic intermediates that bind covalently to nucleic acids .
  • Anticancer Potential : Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells through various pathways, including cell cycle arrest and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating its efficacy against common bacteria demonstrated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15

The mechanism behind its anticancer properties may involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1/S phase transition .

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated several nitroanilines, including this compound, for their antimicrobial properties. The study found that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The researchers hypothesized that the cyclopropoxy group enhances membrane permeability, allowing better access to intracellular targets .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of nitroanilines. In this study, this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity. The authors noted that the compound's efficacy was linked to its ability to induce oxidative stress within cancer cells, leading to increased apoptosis rates compared to control groups .

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